1-Benzylazetidin-3-one
Overview
Description
1-Benzylazetidin-3-one is a chemical compound with the molecular formula C10H11NO . It is used in the field of life science and is considered a chemical building block .
Synthesis Analysis
The synthesis of 1-Benzylazetidin-3-one or similar compounds has been reported in several studies. For instance, a new platform for the synthesis, analysis, and testing of new compounds for cancer treatment has been developed . Another study reported a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 1-Benzylazetidin-3-one consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 161.2 g/mol .Chemical Reactions Analysis
The chemical reactions involving 1-Benzylazetidin-3-one or similar compounds have been discussed in several studies. For instance, a process for the preparation of 1-benzylazetidin-3-ol that includes the step of cyclizing N-benzyl-3-amino-1-chloro-propan-2-ol, in solution in triethylamine has been reported .Physical And Chemical Properties Analysis
1-Benzylazetidin-3-one has a boiling point of 257°C, a density of 1.178, and a flash point of 102°C . It should be stored in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications
Chymase Inhibition
1-Benzylazetidin-3-one derivatives are being explored as novel chymase inhibitors. Research has identified specific compounds in this category that show strong inhibition of human chymase, a protease involved in cardiovascular diseases. This includes a derivative that demonstrated 3.1 nM inhibition and enhanced plasma stability (Aoyama et al., 2001).
Synthesis Optimization
The optimized process for synthesizing 1-benzylazetidin-3-one, an important intermediate for substituted azetidine, has been developed. This process involves the use of cost-effective materials like benzylamine, leading to an economical and efficient production method for these compounds (Reddy et al., 2011).
Phosphatidylinositol 3-Kinase Inhibition
1-Benzylazetidin-3-one analogs have been investigated as inhibitors of Phosphatidylinositol 3-kinase, an enzyme involved in growth factor signal transduction. This research is aimed at understanding the regulatory mechanisms of this enzyme and its role in cellular processes (Vlahos et al., 1994).
Divergent Mechanisms in Organic Chemistry
Studies have shown divergent mechanisms for the dealkoxycarbonylation of 2-(3-azetidinyl)malonate by chloride and cyanide, using derivatives of 1-benzylazetidin-3-one. This research adds to the understanding of ester cleavages in organic chemistry (Gilligan & Krenitsky, 1994).
Novel Reactions in Organic Chemistry
The compound has been used in studying novel acid-mediated reactions of phenyl-substituted lactams. Such research enhances the understanding of complex chemical reactions and mechanisms in organic synthesis (King & Caddick, 2011).
Safety And Hazards
Future Directions
Azetidines, including 1-Benzylazetidin-3-one, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the synthesis, reactivity, and application of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .
properties
IUPAC Name |
1-benzylazetidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLMZDFEGZLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434443 | |
Record name | 1-benzylazetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylazetidin-3-one | |
CAS RN |
156303-83-2 | |
Record name | 1-benzylazetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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